molecular formula C20H26F6IP B1282663 Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate CAS No. 61358-25-6

Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate

Cat. No. B1282663
CAS RN: 61358-25-6
M. Wt: 538.3 g/mol
InChI Key: CJLLNCQWBHTSCB-UHFFFAOYSA-N
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Description

Bis(4-tert-butylphenyl)iodonium hexafluorophosphate is a compound that is not directly described in the provided papers. However, related compounds and their properties, synthesis, and reactivity are discussed, which can provide insights into the behavior of similar organoiodine compounds. For instance, bis(phenyliodonium) diyne triflates are mentioned as stable microcrystalline solids that react with triphenylphosphine to give bisphosphonium salts . This suggests that bis(4-tert-butylphenyl)iodonium hexafluorophosphate might also exhibit stability and reactivity under certain conditions.

Synthesis Analysis

The synthesis of related compounds involves the use of phase-transfer conditions and reactions with various reagents. For example, bis(tert-butylsilyl)decatungstophosphate is synthesized through the reaction of t-BuSiCl3 with Cs7[(gamma-PW10O36)].xH2O . Similarly, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is synthesized by aromatic nucleophilic substitution . These methods could potentially be adapted for the synthesis of bis(4-tert-butylphenyl)iodonium hexafluorophosphate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds are characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the structure of bis(tert-butylsilyl)decatungstophosphate is confirmed to have an "open structure" with two t-BuSiOH groups anchored to the framework . The molecular structures of phosphorus-containing compounds show unusually large bond angles around phosphorus atoms . These findings can provide a basis for predicting the molecular structure of bis(4-tert-butylphenyl)iodonium hexafluorophosphate, which may also be characterized by similar techniques.

Chemical Reactions Analysis

The reactivity of related compounds is explored through various chemical reactions. Bis(phenyliodonium) diyne triflates react with triphenylphosphine to yield bisphosphonium salts , and bis(4-benzyloxyphenyl)iodonium salts are effective precursors for the synthesis of 4-[^18F]fluorophenol . These examples indicate that bis(4-tert-butylphenyl)iodonium hexafluorophosphate could also participate in reactions that involve the transfer of the iodonium group or its use as a precursor for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are diverse. For example, organometallic ionic liquids comprising 1-ferrocenyl-3-alkylimidazolium-based salts of hexafluorophosphate exhibit layerlike structures and redox properties . The bis(tert-butylsilyl)decatungstophosphate shows an "open structure" and reacts to form a "closed-structure" anion . These findings suggest that bis(4-tert-butylphenyl)iodonium hexafluorophosphate may also have unique physical properties and reactivity patterns that could be explored through similar analytical methods.

Scientific Research Applications

Electrochemical Properties and Polymerization

Bis(4-tert-butylphenyl)iodonium hexafluorophosphate is used in the synthesis and polymerization of new polythiophene derivatives. For instance, the monomer poly-2,3-bis(4-tert-butylphenyl)-5,8-bis(4-hexylthiophen-2-yl)quinoxaline was electrochemically polymerized using this compound as the supporting electrolyte. The resulting polymer exhibited distinctive colors upon doping, indicating multichromic properties and improved solution processability due to the tert-butyl group and hexyl groups (Ozyurt et al., 2008).

Mass Spectrometry and Detection of Sulfo-Peptides

In mass spectrometry, particularly in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS), bis(4-tert-butylphenyl)iodonium hexafluorophosphate enhances the detection of sulfo-peptides. It's effective in giving intensive molecular ion signals and suppresses desulfation and salt formation, improving the overall detection efficiency (Ueki & Yamaguchi, 2006).

Photopolymerization and 3D/4D Printing Applications

This compound is significant in photopolymerization processes and 3D/4D printing applications. It's used in photoinitiating systems for free radical and cationic polymerization of various compounds. It also aids in the fabrication of stereoscopic 3D patterns with reversible swelling properties and shape-memory effects, which are key in 4D printing (Chen et al., 2021).

Synthesis and Characterization of Polypyromellitimides

Bis(4-tert-butylphenyl)iodonium hexafluorophosphate is used in the synthesis of bis(triarylamine)-based polyimides, which exhibit high thermal stability and ambipolar electrochromic behaviors. These polyimides have potential applications in flexible electrochromic devices due to their high contrast ratios in visible and near-infrared regions (Wang & Hsiao, 2014).

Safety And Hazards

Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate can cause skin and eye irritation . It should be handled in accordance with good industrial practice, and any exposure to sunlight should be avoided .

properties

IUPAC Name

bis(4-tert-butylphenyl)iodanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26I.F6P/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-7(2,3,4,5)6/h7-14H,1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLLNCQWBHTSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F6IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552278
Record name Bis(4-tert-butylphenyl)iodanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552278
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Molecular Weight

538.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate

CAS RN

61358-25-6
Record name Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61358-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodonium, bis(4-(1,1-dimethylethyl)phenyl)-, hexafluorophosphate(1-)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-tert-butylphenyl)iodanium hexafluorophosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(4-tert-butylphenyl)iodonium hexafluorophosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
TW Nalli, LG Stanek, RH Molenaar… - The Journal of …, 2013 - ACS Publications
Trialkyl phosphites ((RO) 3 P) can act as co-initiators for the diaryliodonium-induced cationic polymerization of cyclohexene oxide (CHO) or THF. A radical initiation step is also required, …
Number of citations: 3 pubs.acs.org
T Gencoglu, B Graff, F Morlet‐Savary… - …, 2021 - Wiley Online Library
Two water soluble oligomeric photoinitiators (OAA‐B and OAA‐BP) were synthesized by first preparing an oligo(amido amine) (OAA) via aza‐Michael addition reaction of N,N’‐…
S Villotte, D Gigmes, F Dumur, J Lalevée - Molecules, 2019 - mdpi.com
Iodonium salts are well established photoacid generators, cationic photoinitiators, as well as additives commonly used in photoredox catalytic cycles. However, as a strong limitation, …
Number of citations: 53 www.mdpi.com
TN Eren, T Gencoglu, M Abdallah, J Lalevee… - European Polymer …, 2020 - Elsevier
A new water soluble bisphosphonate functionalized thioxanthone (TXBP2) is synthesized from aza-Michael addition reaction of 2-(2-aminoethoxy)-9H-thioxanthen-9-one and tetraethyl …
Number of citations: 14 www.sciencedirect.com
K Taguchi, S Hirose, Y Abe - Progress in organic coatings, 2007 - Elsevier
To improve the production of traditional lacquerwares by urushi (Oriental lacquerwork) through accelerated drying, we mixed photo-curing monomers with urushi lacquer. We used …
Number of citations: 37 www.sciencedirect.com
H Chen, G Noirbent, K Sun, D Brunel, D Gigmes… - Polymer …, 2020 - pubs.rsc.org
The design and development of high-performance photoinitiating systems applicable to visible light delivered from light-emitting diodes (LEDs) attract ever-increasing attention due to …
Number of citations: 72 pubs.rsc.org
T Gencoglu, TN Eren, J Lalevée… - … Chemistry and Physics, 2022 - Wiley Online Library
A novel photoinitiator (PI) is described here for low ecological impact, p(PEGDA575‐TX): It is water soluble, polymerizable, thioxanthone (TX) functional, and is a one‐component poly(…
Number of citations: 18 onlinelibrary.wiley.com
T Borjigin, M Schmitt, N Giacoletto… - Advanced Materials …, 2023 - Wiley Online Library
In this work, new naphthoquinone‐based photoinitiators are synthesized and applied for the first time in free radical photopolymerization. In the presence of acrylate monomers, these …
Number of citations: 3 onlinelibrary.wiley.com
TN Eren, B Graff, J Lalevee, D Avci - Progress in Organic Coatings, 2019 - Elsevier
The synthesis of the first photoinitiator (PI) based on thioxanthone (TX) with 1,6-heptadiene structure is described. This PI (TXdMA) absorbs in the near UV–vis region (435–439 nm; with …
Number of citations: 28 www.sciencedirect.com
H Chen, G Noirbent, Y Zhang, K Sun, S Liu, D Brunel… - Dyes and …, 2021 - Elsevier
Chalcones are well-known natural dyes, 18 different derivatives selected from the rational molecular design (ie through molecular orbital calculations) were synthesized. If used in …
Number of citations: 47 www.sciencedirect.com

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